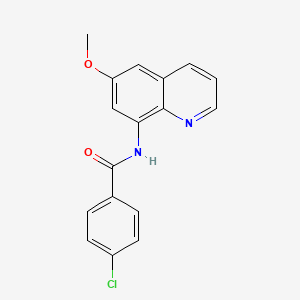![molecular formula C16H18ClNO2 B12493436 2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol CAS No. 115514-78-8](/img/structure/B12493436.png)
2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol is an organic compound that belongs to the class of phenylethanolamines. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol typically involves the reaction of 3-chloro-4-methoxybenzylamine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 3-((2-chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
2-{[(3-chloro-4-methoxyphenyl)methyl]amino}-1-phenylethanol is unique due to its specific combination of chloro and methoxy substituents, which can influence its reactivity and potential applications. This uniqueness can make it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
115514-78-8 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-methoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C16H18ClNO2/c1-20-16-8-7-12(9-14(16)17)10-18-11-15(19)13-5-3-2-4-6-13/h2-9,15,18-19H,10-11H2,1H3 |
Clave InChI |
RGEKSGSRGHLZBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B12493353.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12493357.png)
![4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12493358.png)
![1-{4-tert-butyl-1-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B12493364.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12493367.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B12493372.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493375.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12493382.png)
![N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493395.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)

![Ethyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493424.png)

![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)
